5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine
Description
5-Chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine is a heterocyclic compound featuring a benzoxazole core substituted with a chlorine atom at position 5 and a pyridin-4-ylmethyl group on the amine moiety. Benzoxazoles are aromatic systems containing oxygen and nitrogen, which confer unique electronic and steric properties.
Properties
IUPAC Name |
5-chloro-N-(pyridin-4-ylmethyl)-1,3-benzoxazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c14-10-1-2-12-11(7-10)17-13(18-12)16-8-9-3-5-15-6-4-9/h1-7H,8H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWDTFHZTSJNFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)NCC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine typically involves the reaction of 5-chloro-2-aminobenzoxazole with pyridine-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-N-[(pyridin-4-yl)methyl]-1,3-benzoxazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication, protein synthesis, and cell division, leading to the inhibition of cell growth and proliferation.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Modifications
Benzoxazole vs. Benzothiazole
- 5-Chloro-4-methyl-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine (benzothiazole core, CAS 87035-03-8 ): Replacing oxygen with sulfur increases lipophilicity and may alter binding kinetics due to sulfur’s larger atomic radius and polarizability.
Thiazole Derivatives
- 4-(Benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine (CAS 736169-75-8 ): Incorporates a sulfonyl group at position 4, which significantly enhances solubility and introduces steric bulk. The pyridin-3-ylmethyl substitution may orient the molecule differently compared to pyridin-4-yl derivatives.
Substituent Effects
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- The pyridin-4-ylmethyl group in the target compound likely improves aqueous solubility compared to purely aromatic substituents (e.g., phenyl groups).
- Benzothiazole analogs (e.g., CAS 87035-03-8 ) exhibit higher logP values due to sulfur’s lipophilic nature, which may enhance membrane permeability but reduce solubility.
Target Interactions
- The oxygen atom in benzoxazole may engage in hydrogen bonding with residues in enzyme active sites (e.g., kinases or proteases).
- Sulfonyl-containing thiazoles (e.g., CAS 736169-75-8 ) could interact with positively charged pockets via their sulfonyl moieties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
